N-(furan-2-ylmethyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide N-(furan-2-ylmethyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.: 1219914-35-8
VCID: VC5945032
InChI: InChI=1S/C12H9N5O3/c18-11(15-6-8-2-1-5-19-8)12-16-10(17-20-12)9-7-13-3-4-14-9/h1-5,7H,6H2,(H,15,18)
SMILES: C1=COC(=C1)CNC(=O)C2=NC(=NO2)C3=NC=CN=C3
Molecular Formula: C12H9N5O3
Molecular Weight: 271.236

N-(furan-2-ylmethyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide

CAS No.: 1219914-35-8

Cat. No.: VC5945032

Molecular Formula: C12H9N5O3

Molecular Weight: 271.236

* For research use only. Not for human or veterinary use.

N-(furan-2-ylmethyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide - 1219914-35-8

Specification

CAS No. 1219914-35-8
Molecular Formula C12H9N5O3
Molecular Weight 271.236
IUPAC Name N-(furan-2-ylmethyl)-3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxamide
Standard InChI InChI=1S/C12H9N5O3/c18-11(15-6-8-2-1-5-19-8)12-16-10(17-20-12)9-7-13-3-4-14-9/h1-5,7H,6H2,(H,15,18)
Standard InChI Key UYQJHRDEZCOEFJ-UHFFFAOYSA-N
SMILES C1=COC(=C1)CNC(=O)C2=NC(=NO2)C3=NC=CN=C3

Introduction

Chemical Structure and Molecular Characteristics

The compound’s structure comprises a 1,2,4-oxadiazole ring, a five-membered heterocycle with two nitrogen atoms and one oxygen atom. Key substituents include:

  • Pyrazin-2-yl group at position 3: A diazine ring known for enhancing electronic interactions in medicinal chemistry due to its electron-deficient nature.

  • Carboxamide group at position 5: Functionalized with a furan-2-ylmethyl moiety, which introduces hydrophobicity and potential hydrogen-bonding capabilities .

The molecular formula is C₁₂H₁₀N₆O₂, with a molar mass of 290.26 g/mol. Computational studies predict a planar oxadiazole core, with the pyrazine and furan rings contributing to π-π stacking interactions in biological targets. The carboxamide group likely participates in hydrogen bonding, a feature critical for receptor binding .

Synthetic Pathways and Optimization

General Synthesis of 1,2,4-Oxadiazole Derivatives

The synthesis of 1,2,4-oxadiazoles typically involves cyclization reactions between amidoximes and activated carboxylic acid derivatives. For N-(furan-2-ylmethyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide, a plausible route involves:

  • Formation of the amidoxime: Reaction of pyrazine-2-carbonitrile with hydroxylamine.

  • Cyclization with a carboxylic acid derivative: Coupling the amidoxime with furan-2-ylmethyl-activated carbonyl (e.g., using POCl₃ or carbodiimides) .

  • Purification: Column chromatography or recrystallization to isolate the product.

A representative reaction scheme is:

Pyrazine-2-carbonitrile+NH2OHPyrazine-2-amidoxime\text{Pyrazine-2-carbonitrile} + \text{NH}_2\text{OH} \rightarrow \text{Pyrazine-2-amidoxime} Pyrazine-2-amidoxime+Furan-2-ylmethyl chloroformatePOCl3N-(Furan-2-ylmethyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide\text{Pyrazine-2-amidoxime} + \text{Furan-2-ylmethyl chloroformate} \xrightarrow{\text{POCl}_3} \text{N-(Furan-2-ylmethyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide}

Challenges in Synthesis

  • Regioselectivity: Ensuring the correct orientation of substituents on the oxadiazole ring requires precise stoichiometry and temperature control .

  • Yield optimization: Cyclization steps often suffer from moderate yields (40–60%), necessitating iterative purification .

Pharmacological Activities and Mechanism of Action

Antimicrobial Activity

Oxadiazoles with electron-withdrawing substituents (e.g., nitro groups) demonstrate broad-spectrum antimicrobial effects. Selvaraj et al. observed that cyclohexyl-substituted 1,3,4-oxadiazoles inhibited E. coli and S. aureus at MIC values of 8–32 μg/mL . The furanmethyl group in the subject compound may similarly disrupt bacterial cell wall synthesis.

Anti-inflammatory Properties

Carboxamide-containing oxadiazoles modulate COX-2 and TNF-α pathways. In rodent models, derivatives reduced edema by 60–75% at 50 mg/kg doses . The furan ring’s lipophilicity could enhance blood-brain barrier penetration for neuroinflammatory applications.

Structure-Activity Relationships (SAR)

Critical SAR insights from analogous compounds include:

  • Pyrazine substitution: Enhances binding to kinase domains due to π-stacking with aromatic residues .

  • Furanmethyl group: Increases metabolic stability compared to phenyl analogs but may reduce solubility .

  • Carboxamide linkage: Essential for hydrogen bonding with serine or aspartate residues in enzymatic targets .

Hypothetical SAR for N-(Furan-2-ylmethyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide:

ModificationExpected Impact on Activity
Replacement of pyrazine with pyridineReduced DNA intercalation capacity
Methylation of furan oxygenIncreased lipophilicity, decreased polarity
Substitution at oxadiazole C-5Altered binding affinity to ATP pockets

Applications and Future Directions

Therapeutic Applications

  • Oncology: Potential as a tubulin inhibitor or checkpoint kinase antagonist.

  • Infectious diseases: Broad-spectrum antibiotic targeting Gram-positive pathogens.

  • Neurology: Neuroprotective agent in Alzheimer’s disease via COX-2 inhibition.

Industrial and Research Uses

  • Fluorescent probes: Pyrazine’s conjugation system enables use in bioimaging.

  • Agrochemicals: Insecticidal activity against Aedes aegypti larvae (LC₅₀ ~10 ppm).

Challenges and Opportunities

  • Solubility: Poor aqueous solubility may limit bioavailability; prodrug strategies or nanoformulations could mitigate this.

  • Toxicity: Preliminary cytotoxicity screening in HEK293 cells is essential to rule out off-target effects.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator